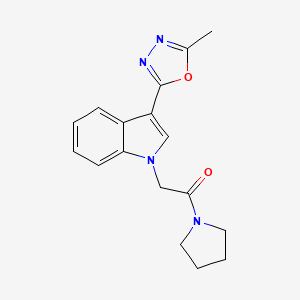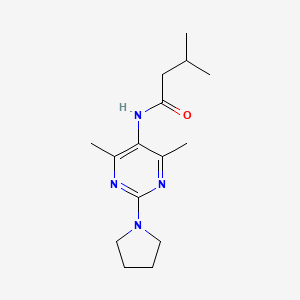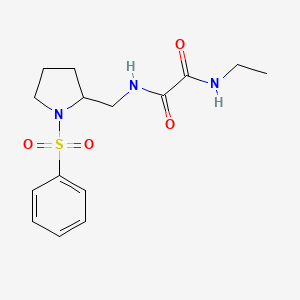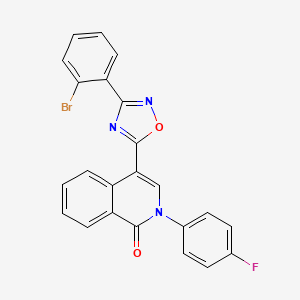
2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide, commonly known as DMF, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMF is a member of the benzamide family and has been identified as a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegeneration.
Wissenschaftliche Forschungsanwendungen
Intramolecular Interactions and Molecular Dynamics
2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide and related compounds have been studied for their unique intramolecular interactions, especially concerning hydrogen bonding and spin-spin couplings. These properties are crucial in understanding molecular dynamics and interactions in larger molecular systems. For instance, studies have shown that specific halogenated benzamides exhibit unique spin-spin couplings indicative of intramolecular hydrogen bonding, which can be absent in compounds with different substituents or in polar solvents. These findings are significant in the context of molecular electronics and the design of novel materials with specific electronic properties (Rae et al., 1993).
Synthetic Chemistry and Photophysics
The compound and its derivatives serve as pivotal subjects in synthetic chemistry, particularly in reactions involving photoinduced electron transfer and photophysics. Research has detailed how irradiation of halogenated anilines in the presence of certain solvents and reactants can lead to novel synthetic pathways, offering insights into the development of new synthetic methods and materials. Such studies contribute to our understanding of the reactivity and stability of complex organic molecules under various conditions (Fagnoni et al., 1999).
Fluorescence and Photostability
Compounds structurally similar to this compound have been explored for their photophysical properties, including fluorescence. The effects of halogen substitution on fluorescence characteristics offer insights into the design of fluorescent probes and materials for biological imaging and sensors. This research contributes to the development of novel fluorescent compounds with tailored properties for specific applications in bioimaging and molecular diagnostics (Misawa et al., 2019).
Biomedical Applications
The unique structural features of this compound and its analogs have implications in the development of hypoxia-selective cytotoxins and photosensitizers for cancer therapy. By understanding the reductive chemistry and cellular interactions of these compounds, researchers can design more effective therapeutic agents that target hypoxic tumor cells, which are often resistant to conventional treatments. This area of research highlights the potential of halogenated benzamides in the development of new anticancer strategies (Palmer et al., 1995).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-21(2)13-8-6-12(7-9-13)10-11-20-17(22)16-14(18)4-3-5-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELKSDDHSLVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)
![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)
![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)


